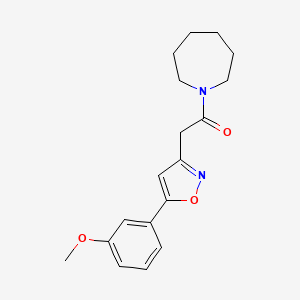

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-22-16-8-6-7-14(11-16)17-12-15(19-23-17)13-18(21)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKKXOKVFDRQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes.

Final Coupling: The final step involves coupling the isoxazole and azepane intermediates under specific conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing novel polymers and materials with specific electronic properties.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoxazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the azepane ring may provide structural stability and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Isoxazole-Ethanone Motifs

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Azepane vs. Piperidine/Indole : The target compound’s azepane ring provides greater conformational flexibility compared to the piperidine in Iloperidone impurities or the rigid indole in JWH-250 . This may influence receptor-binding kinetics.

- Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with the 2- or 4-methoxyphenyl groups in JWH analogs (e.g., JWH-201, JWH-302) , which are known to modulate cannabinoid receptor affinity.

- Synthesis Complexity : The target compound’s synthesis likely requires multi-step coupling (e.g., azepane introduction via nucleophilic substitution), whereas simpler analogs like the chlorophenyl-isoxazole derivative use straightforward Grignard reactions.

Pharmacological and Physicochemical Comparisons

Bioactivity Trends

- JWH Series: Ethane-1-one-linked indoles (e.g., JWH-250) exhibit potent cannabinoid receptor agonism due to the indole’s planar aromaticity and methoxy positioning .

- Iloperidone Impurities: Piperidine-linked fluorobenzoisoxazole-ethanones (e.g., Impurity 11) are structurally related to antipsychotics but may lack efficacy due to metabolic instability .

- Antimicrobial Derivatives: Hydroxyaminophenol-ethanones (e.g., compounds in ) show activity against bacterial targets, suggesting the ethanone-isoxazole scaffold’s versatility.

Physicochemical Properties

- Hydrogen Bonding : The isoxazole’s nitrogen and oxygen atoms provide hydrogen-bonding sites, similar to triazole-containing analogs in , which could influence solubility and target engagement.

Biological Activity

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an azepane ring, an isoxazole moiety, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 287.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O2 |

| Molecular Weight | 287.38 g/mol |

| CAS Number | 878055-69-7 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. Studies have reported IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

Case Study:

A study investigating related isoxazole derivatives found that they induced apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase. The presence of electron-withdrawing groups was noted to enhance biological activity significantly .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote apoptosis in malignant cells.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. Preliminary studies indicate that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare its activity with other known compounds.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Doxorubicin | 0.12–2.78 | Anticancer |

| 1,2,4-Oxadiazole Derivatives | 0.48–5.13 | Anticancer |

| Tamoxifen | 10.38 | Anticancer |

| This compound | TBD | Anticancer (potential) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.